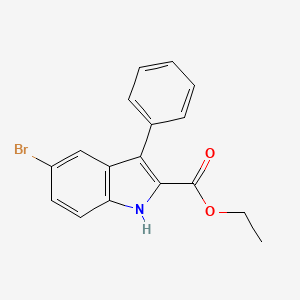

5-溴-3-苯基-1H-吲哚-2-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

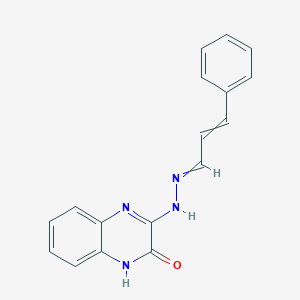

Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a compound that belongs to the class of indole derivatives. Indole derivatives are heterocyclic compounds known for their diverse range of biological activities and applications in medicinal chemistry. The indole moiety is a common scaffold in many natural products and pharmaceuticals.

Synthesis Analysis

The synthesis of indole derivatives often involves strategies that allow for the introduction of substituents at various positions on the indole ring. For instance, ethyl 5-phenyl-6-oxa-1-azabicyclo[3.1.0]hexane-2-carboxylate derivatives were prepared from ethyl 2-phenyl-1-pyrroline-5-carboxylate, showcasing the versatility of indole synthesis methods . Similarly, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were synthesized by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . These methods highlight the synthetic routes that could potentially be adapted for the synthesis of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate.

Molecular Structure Analysis

Single crystal X-ray analysis is a common technique used to determine the molecular structure of indole derivatives. For example, the structure of a mecarbinate derivative, ethyl 6-bromo-5-((5-bromopyrimidin-2-yl)oxy)-2-((2,6-dimethylmorpholino)methyl)-1-methyl-1H-indole-3-carboxylate, was elucidated using this method . This technique provides detailed information about the molecular geometry and can be used to analyze the structure of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate.

Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions. For instance, the reaction of ethyl 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylate with hydrazine hydrate led to the formation of a debenzoylated hydrazide . Additionally, photolysis of ethyl 5-oxo-2-phenyl-2,5-dihydroisoxazole-4-carboxylate generated a carbene that could be captured by different nucleophiles . These reactions demonstrate the reactivity of indole derivatives and provide insight into the types of chemical transformations that ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives can be influenced by their substituents. For example, the introduction of methyl or chlorine groups in certain positions of the indole ring can significantly affect the potency of the compounds as enzyme inhibitors . The synthesis parameters, such as reaction time and temperature, can also impact the yield and purity of the final product, as seen in the synthesis of 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester . These factors are important to consider when analyzing the properties of ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate.

科学研究应用

在抗病毒研究中的应用

H. 柴等人(2006 年)的一项研究合成了一系列 6-溴-5-羟基-1H-吲哚-3-羧酸乙酯,并评估了它们的抗乙型肝炎病毒 (HBV) 活性。本研究中的化合物表现出显着的抗 HBV 活性,其中一些化合物的效力高于阳性对照拉米夫定 (Chai, Zhao, Zhao, & Gong, 2006)。

晶体结构和分析

D. Geetha 等人(2017 年)分析了一种与 5-溴-3-苯基-1H-吲哚-2-羧酸乙酯密切相关的化合物的晶体结构。他们的研究提供了对这种化合物的分子相互作用和稳定性的见解,这对它们在各个领域的潜在应用至关重要 (Geetha, Harsha, Rangappa, Sridhar, Kant, & Anthal, 2017)。

合成技术和应用

B. E. Leggetter 和 R. Brown(1960 年)进行了一项关于单溴代吲哚-3-羧酸乙酯合成的研究,导致溴吲哚的产生。这项研究有助于理解这些化合物的合成技术和潜在应用 (Leggetter & Brown, 1960)。

抗糖尿病潜力

M. Nazir 等人(2018 年)探索了基于吲哚的杂化恶二唑骨架的抗糖尿病潜力,包括 5-溴-3-苯基-1H-吲哚-2-羧酸乙酯的衍生物。这项研究强调了这些化合物在治疗糖尿病中的潜在治疗应用 (Nazir, Abbasi, Aziz‐ur‐Rehman, Siddiqui, Khan, Kanwal, Salar, Shahid, Ashraf, Lodhi, & Ali Khan, 2018)。

6-溴-5-羟基-1H-吲哚-3-羧酸乙酯的合成

龚平(2006 年)的一项研究合成了一系列 6-溴-5-羟基-1H-吲哚-3-羧酸乙酯衍生物,并评估了它们的体外抗病毒活性。这项研究有助于这些化合物在抗病毒治疗中的潜在应用 (Ping, 2006)。

未来方向

The application of indole derivatives, including ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate, for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . The investigation of novel methods of synthesis have attracted the attention of the chemical community . This suggests that there is potential for future research and development in this area.

作用机制

Target of Action

Ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate is a type of indole derivative . Indole derivatives are known to have a wide range of biological activities and can bind with high affinity to multiple receptors . .

Mode of Action

It is known that indole derivatives can interact with their targets in various ways . For instance, they can inhibit the activity of certain enzymes or modulate the function of receptors

Biochemical Pathways

Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc

Result of Action

Indole derivatives are known to have various biologically vital properties

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of biochemical reagents

属性

IUPAC Name |

ethyl 5-bromo-3-phenyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14BrNO2/c1-2-21-17(20)16-15(11-6-4-3-5-7-11)13-10-12(18)8-9-14(13)19-16/h3-10,19H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQGUIOKBUYJOA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

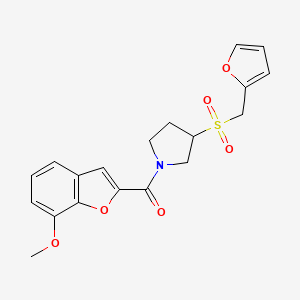

![(E)-2-amino-N-(3,5-dimethylphenyl)-1-((pyridin-3-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2554127.png)

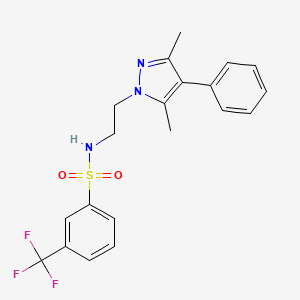

![N-[amino(imino)methyl]-4-methylpiperazine-1-carboximidamide](/img/structure/B2554131.png)

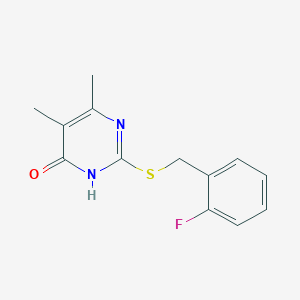

![Methyl 2-(thiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2554134.png)

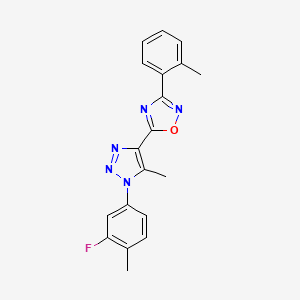

![N-(3-(benzo[d]thiazol-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-3-(phenylsulfonyl)propanamide](/img/structure/B2554135.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((3,5-dimethylphenyl)amino)acrylonitrile](/img/structure/B2554142.png)